

A Comparative Analysis of MAP4K1 Inhibitors: ML150 (NDI-101150) and BLU-852

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A deep dive into the preclinical data of two prominent MAP4K1 inhibitors reveals distinct profiles in potency, selectivity, and cellular activity. This guide provides a comprehensive comparison of **ML150** (NDI-101150) and BLU-852, offering researchers and drug development professionals a clear overview of their capabilities, supported by experimental data and detailed methodologies.

Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1), has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. Inhibition of MAP4K1 is anticipated to enhance anti-tumor immunity by unleashing the full potential of T-cells. In this context, two small molecule inhibitors, **ML150** (NDI-101150) from Nimbus Therapeutics and BLU-852 from Blueprint Medicines, have shown significant promise in preclinical studies. This report provides a side-by-side comparison of their performance based on publicly available data.

Quantitative Performance Analysis

To facilitate a direct comparison of **ML150** and BLU-852, the following tables summarize their biochemical potency, cellular activity, and kinase selectivity.



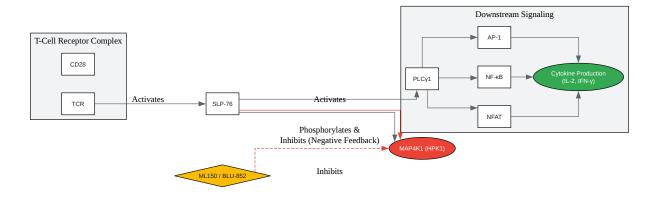
Inhibitor	Biochemical IC50 (nM)	Cellular IC50 (pSLP- 76) (nM)	Cellular EC50 (IL-2 Secretion) (nM)
ML150 (NDI-101150)	< 1	41	~100-300
BLU-852	Subnanomolar	Not explicitly stated for BLU-852, but a precursor (BLU2069) showed an IC50 of 3 nM for pSLP-76 inhibition.	Not explicitly stated for BLU-852, but a precursor (BLU2069) showed an EC50 of 10 nM for IL-2 production.
Table 1: Potency and Cellular Activity of ML150 and BLU-852.			
Inhibitor	Selectivity over MAP4K Family Members	Selectivity over LCK	Selectivity over other kinases
ML150 (NDI-101150)	>300-fold selective against other MAP4K family members.[1]	Highly selective (specific fold-selectivity not publicly detailed).	Spares kinases essential for T-cell activation.[2]
BLU-852	Highly selective over other MAP4K family members.[3][4]	>500-fold selective.[3]	Potent and highly selective.[3][4]
Table 2: Kinase Selectivity Profile of ML150 and BLU-852.			

Mechanism of Action: Targeting the MAP4K1 Signaling Pathway

Both **ML150** and BLU-852 are ATP-competitive inhibitors that target the kinase activity of MAP4K1. In T-cells, MAP4K1 acts as a negative regulator of T-cell receptor (TCR) signaling.



Upon TCR engagement, MAP4K1 phosphorylates and negatively regulates key signaling adaptors, such as SLP-76. By inhibiting MAP4K1, both **ML150** and BLU-852 prevent this negative feedback loop, leading to enhanced T-cell activation, cytokine production (e.g., IL-2 and IFN-y), and ultimately a more robust anti-tumor immune response.



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Figure 1: Simplified MAP4K1 signaling pathway in T-cells.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize MAP4K1 inhibitors, based on publicly available information.

Biochemical Potency Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay measures the direct inhibition of MAP4K1 kinase activity.





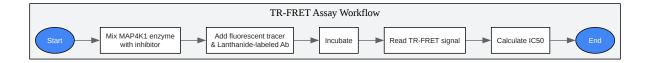


Principle: A TR-FRET assay utilizes a lanthanide chelate (donor) and a fluorescent tracer (acceptor). When the donor and acceptor are in close proximity (i.e., the tracer is bound to the kinase), excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.

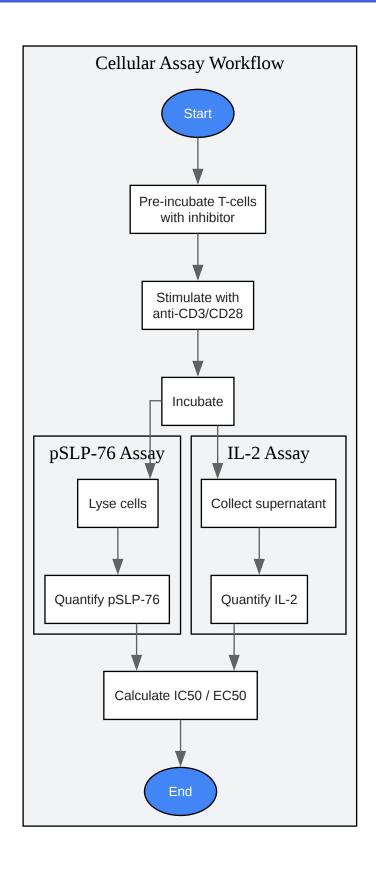
General Protocol:

- Recombinant MAP4K1 enzyme is incubated with the test inhibitor (e.g., ML150 or BLU-852) at various concentrations.
- A fluorescently labeled ATP-competitive tracer and a lanthanide-labeled antibody that binds to the kinase are added to the mixture.
- The reaction is incubated to allow binding to reach equilibrium.
- The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
- IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.









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